N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Overview
Description
N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an ethylphenoxy group attached to a propyl chain, which is further connected to a 2-methylpropan-2-amine moiety The oxalic acid component forms a salt with the amine, enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine typically involves a multi-step process:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 3-ethylphenol with an appropriate halogenated propyl compound under basic conditions to form 3-(3-ethylphenoxy)propyl halide.
Amination Reaction: The 3-(3-ethylphenoxy)propyl halide is then reacted with 2-methylpropan-2-amine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine.
Formation of the Oxalate Salt: Finally, the amine is treated with oxalic acid to form the oxalate salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy group or the amine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of amine-containing molecules on cellular processes and signaling pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The amine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ethylphenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3-methylphenoxy)propyl]-2-methylpropan-2-amine
- N-[3-(3-ethylphenoxy)propyl]-2-ethylpropan-2-amine
- N-[3-(3-ethylphenoxy)propyl]-2-methylbutan-2-amine
Uniqueness
N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to the specific arrangement of its functional groups. The presence of the ethylphenoxy group provides distinct hydrophobic interactions, while the 2-methylpropan-2-amine moiety offers specific hydrogen bonding and electrostatic interactions. These unique features make the compound valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(3-ethylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-13-8-6-9-14(12-13)17-11-7-10-16-15(2,3)4;3-1(4)2(5)6/h6,8-9,12,16H,5,7,10-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLMOOBTUIJMAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.